molecular formula C13H12N6 B12264973 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline

Cat. No.: B12264973
M. Wt: 252.27 g/mol
InChI Key: DXRGTAWAVLAFES-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to an azetidine ring, which is further substituted with a 1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline typically involves multi-step reactions. One common method includes the cycloaddition of azides and alkynes to form the 1,2,3-triazole ring, followed by the formation of the azetidine ring and its subsequent attachment to the quinoxaline core. The reaction conditions often involve the use of copper(I) catalysts for the cycloaddition step, and various bases and solvents to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline core or the triazole ring.

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the quinoxaline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and triazole-containing compounds, such as:

  • 2-(1H-1,2,3-triazol-1-yl)quinoxaline
  • 2-(1H-1,2,4-triazol-1-yl)quinoxaline
  • 2-(1H-1,2,3-triazol-4-yl)quinoxaline

Uniqueness

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline is unique due to the presence of both the azetidine ring and the 1,2,3-triazole moiety, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for further research .

Properties

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]quinoxaline

InChI

InChI=1S/C13H12N6/c1-2-4-12-11(3-1)14-7-13(17-12)18-8-10(9-18)19-15-5-6-16-19/h1-7,10H,8-9H2

InChI Key

DXRGTAWAVLAFES-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)N4N=CC=N4

Origin of Product

United States

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